Isochroman-7-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
Isochroman-7-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
Isochroman-7-ol, a hydroxylated derivative of the isochroman scaffold, represents a molecule of significant interest within medicinal chemistry and drug development. The isochroman core is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] While direct and extensive research on isochroman-7-ol is not widely available in public literature, this guide provides a comprehensive technical overview of its chemical structure, predicted properties, plausible synthetic routes, and potential therapeutic applications. By drawing parallels with closely related isochroman derivatives, this document serves as a foundational resource for researchers and scientists engaged in the exploration of novel therapeutics. We will delve into the causality behind experimental choices for its synthesis and characterization, ensuring a self-validating system of protocols grounded in established chemical principles.
Introduction to the Isochroman Scaffold
The isochroman moiety is a bicyclic heterocyclic ether, consisting of a benzene ring fused to a dihydropyran ring. This structural motif is a cornerstone in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The inherent stability and synthetic tractability of the isochroman scaffold make it an attractive starting point for the design and development of new chemical entities in drug discovery programs.[4] The position of substituents on both the aromatic and pyran rings significantly influences the physicochemical properties and biological activities of these derivatives.
Chemical Structure and Physicochemical Properties of Isochroman-7-ol
The chemical structure of isochroman-7-ol features a hydroxyl group at the C-7 position of the aromatic ring. This phenolic hydroxyl group is anticipated to play a crucial role in the molecule's biological activity and physical properties.
Molecular Structure:
Caption: Predicted biological activities of Isochroman-7-ol.
Safety and Handling
As with any chemical compound, isochroman-7-ol should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for isochroman-7-ol is not available, general guidelines for handling phenolic and heterocyclic compounds should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Isochroman-7-ol is a promising, yet underexplored, molecule within the vast landscape of isochroman derivatives. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical structure, properties, synthesis, and potential applications. The insights drawn from related compounds strongly suggest that isochroman-7-ol possesses significant potential as a lead compound in drug discovery, particularly in the areas of neuroprotection, cancer, and inflammatory diseases. The proposed synthetic and analytical workflows provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule. Further experimental investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of isochroman-7-ol.
References
-
Campos, P. J., et al. (2022). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Food Chemistry, 390, 133168. [Link]
-
Wulandari, L., et al. (2022). Infrared spectroscopy chemometric model for determination of phenolic content of plant leaf powder. Pharmacy Education, 22(1), 1-6. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. [Link]
-
Muramatsu, W., & Nakano, K. (2015). Efficient C(sp3)–H Bond Functionalization of Isochroman by AZADOL Catalysis. Organic Letters, 17(5), 1236–1239. [Link]
-
Zeh, M., et al. (2008). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. Redox Report, 13(1), 23-30. [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Wang, D., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 112969. [Link]
-
Lorenz, P., et al. (2005). Natural and newly synthesized hydroxy-1-aryl-isochromans: a class of potential antioxidants and radical scavengers. Redox Report, 10(3), 147-154. [Link]
-
Fernández-Caballero, C., et al. (2013). Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Arrow@TU Dublin. [Link]
-
Wang, D., et al. (2021). Research progress in biological activities of isochroman derivatives. Request PDF. [Link]
-
Moran, J., et al. (2023). Post-functionalisation of the isochroman products. ResearchGate. [Link]
-
Lorenz, P., et al. (2009). Natural and newly synthesized hydroxy-1-aryl-isochromans: A class of potential antioxidants and radical scavengers. Taylor & Francis Online. [Link]
-
Zeh, M., et al. (2008). Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress. PubMed. [Link]
-
Moran, J., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. PubMed Central. [Link]
-
Tomás-Mendivil, E., et al. (2015). Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters, 17(24), 6142–6145. [Link]
-
Moran, J., et al. (2023). Synthesis of Functionalised Isochromans: Epoxides as Aldehyde Surrogates in Hexafluoroisopropanol. ResearchGate. [Link]
-
Asadipour, A., et al. (2017). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]
-
Lorenz, P., et al. (2005). Natural and newly synthesized hydroxy-1-aryl-isochromans: A class of potential antioxidants and radical scavengers. ResearchGate. [Link]
-
Klumpp, D. A., et al. (2012). Oxidative arylation of isochroman. PubMed. [Link]
-
Moran, J., et al. (2023). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Organic Chemistry Portal. [Link]
-
Sprenger, R. D. (1977). Isochroman Chemistry. DTIC. [Link]
-
Wang, C., et al. (2018). Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. Chemical Communications, 54(76), 10736-10739. [Link]
-
Saba, A., et al. (2016). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 4(1), 1-6. [Link]
-
Moran, J., et al. (2023). Catalytic Asymmetric Synthesis of Isochroman Derivatives. Request PDF. [Link]
-
Saba, A., et al. (2008). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. ResearchGate. [Link]
-
Hesse, M., et al. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. [Link]
-
Kim, H. P., et al. (2000). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. [Link]
-
de Graaf, R. A., et al. (2006). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. [Link]
-
Staszek, P., et al. (2016). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
-
Yoshimura, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
